

Application Notes & Protocols: Strategic Use of 2-Cyclopentylcyclopentanone in Fragrance Formulations

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Cyclopentylcyclopentanone

Cat. No.: B1220294

[Get Quote](#)

Abstract: This document provides a comprehensive technical guide for researchers, formulators, and product development scientists on the effective incorporation of **2-Cyclopentylcyclopentanone** (CAS No. 4884-24-6) as a fragrance ingredient. It details the compound's physicochemical and olfactive properties, outlines critical safety and regulatory considerations, and presents validated, step-by-step protocols for its application in both solvent-based and emulsion-based systems. The guide emphasizes the causality behind methodological choices to ensure formulation stability, performance, and reproducibility.

Compound Profile: 2-Cyclopentylcyclopentanone Chemical Identity and Physicochemical Properties

2-Cyclopentylcyclopentanone is a ketone-based aroma chemical valued for its unique and versatile scent profile.^[1] A clear, colorless to pale yellow liquid, its molecular structure contributes to its characteristic odor and its behavior in various formulation matrices.^{[2][3]} Understanding its physical properties is the foundational step in predicting its compatibility, stability, and performance.

Table 1: Physicochemical Data for **2-Cyclopentylcyclopentanone**

Property	Value	Source
CAS Number	4884-24-6	PubChem[2]
Molecular Formula	C ₁₀ H ₁₆ O	PubChem[2]
Molecular Weight	152.23 g/mol	PubChem[2]
Appearance	Clear colourless liquid	JECFA[2]
Density (20°C)	0.975 - 0.983 g/cm ³	The Good Scents Company[4]
Boiling Point	232.5 °C	ECHEMI[3]
Flash Point (TCC)	90.0 °C (194.0 °F)	The Good Scents Company[4]
Refractive Index (20°C)	1.475 - 1.481	PubChem[2]
Solubility	Practically insoluble in water; Soluble in ethanol.	PubChem[2]

| LogP (XLogP3) | 2.6 | ECHEMI[3] |

Olfactive Characterization

The primary value of **2-Cyclopentylcyclopentanone** lies in its complex and diffusive aroma profile. It is not a simple, linear note but rather a multifaceted ingredient that can be leveraged to achieve several effects in a composition.

- Primary Notes: The scent is predominantly described as having fruity, green, and minty characteristics.[\[1\]](#)[\[2\]](#) Some sources also identify a powerful jasmine-like floral character.[\[5\]](#)
- Subtle Undertones: More nuanced evaluations reveal celery seed and lactonic (milky, creamy) undertones which can add richness and depth.[\[5\]](#)
- Functional Impact: Its profile imparts fresh, clean, and cool notes to fragrance compositions. [\[1\]](#) It serves as an excellent "booster" for white floral arrangements (e.g., jasmine, tuberose) and its lactonic facet can enhance succulent fruity notes like peach and mango.[\[5\]](#)

The decision to use this ingredient is typically driven by the need to add a bright, diffusive, and complex floral-fruity character that bridges top and middle notes in a fragrance structure.

Safety & Regulatory Compliance

Adherence to safety and regulatory standards is non-negotiable in fragrance formulation. As a globally recognized ingredient, **2-Cyclopentylcyclopentanone** is subject to the guidelines set by the International Fragrance Association (IFRA).

GHS Classification and Safe Handling

According to aggregated GHS data, **2-Cyclopentylcyclopentanone** is classified with the following hazards:

- H315: Causes skin irritation.[2][3]
- H319: Causes serious eye irritation.[2]
- H335: May cause respiratory irritation.[2]

Causality in Handling: These classifications necessitate specific handling protocols. The risk of skin and eye irritation is mitigated by the mandatory use of Personal Protective Equipment (PPE), including nitrile gloves and safety glasses. Respiratory irritation potential requires that all handling of the concentrated material, especially initial dilutions and weighing, be performed in a well-ventilated area or under a fume hood to minimize inhalation of vapors.[6][7]

IFRA Standards

The IFRA establishes standards to ensure the safe use of fragrance ingredients, minimizing risks such as skin sensitization and other adverse reactions.[8][9] These standards are based on scientific risk assessments and dictate the maximum permissible concentration of an ingredient in various consumer product categories.[10][11]

- **Compliance is Mandatory:** Formulators must obtain the latest IFRA certificate for **2-Cyclopentylcyclopentanone** from their supplier. This document will specify the maximum allowable percentage for each product category (e.g., Category 4 for fine fragrance, Category 5A for body lotion).[11]
- **Aggregate Exposure:** IFRA standards consider the aggregate exposure of a consumer to a specific ingredient from multiple products, which is why limits vary significantly between product types (e.g., leave-on vs. rinse-off).[9]

The formulation scientist's primary responsibility is to ensure the final concentration of **2-Cyclopentylcyclopentanone** does not exceed the limit for the intended product category.

Formulation Principles & Applications

The success of incorporating **2-Cyclopentylcyclopentanone** hinges on understanding its interactions within the formulation matrix. Its lipophilic nature (LogP of 2.6) indicates a preference for oil or alcohol phases over water.^[3]

- In Alcoholic Systems (Fine Fragrance, Body Mists): The ingredient is readily soluble in perfumer's grade ethanol.^[2] Its role here is purely olfactive, where it can be used to brighten top notes and add complexity to floral hearts.
- In Emulsion Systems (Lotions, Creams): Fragrance oils are added to emulsion-based products, partitioning between the oil and water phases.^{[12][13]} This partitioning can affect the final scent profile and, critically, the physical stability of the emulsion.^{[13][14]} A fragrance ingredient can sometimes disrupt the surfactant layer at the oil-water interface, potentially leading to thinning (viscosity drop) or even phase separation.^[12] Therefore, stability testing is paramount. Typical usage levels in lotions and creams range from 0.1% to 0.5%.^[12]

Experimental Protocols

The following protocols are designed as self-validating systems for evaluating the performance and stability of **2-Cyclopentylcyclopentanone**.

Protocol 4.1: Olfactive Evaluation in an Ethanolic Base

Objective: To systematically assess the olfactive contribution of **2-Cyclopentylcyclopentanone** within a simple fragrance accord.

Methodology Rationale: A simple accord is used to avoid olfactive clutter, allowing the character of the target ingredient to be clearly perceived. Serial dilution and timed evaluation on smelling strips are standard industry practices to analyze the evolution of the fragrance over time (top, middle, and base notes).

Materials:

- **2-Cyclopentylcyclopentanone**

- Perfumer's Grade Ethanol (SDA 40-B)
- Class A Volumetric Flasks and Pipettes
- Glass Beakers
- Digital Scale (0.001g readability)
- Professional Perfumer's Smelling Strips
- Simple fragrance base (e.g., 70% Hedione, 20% Iso E Super, 10% Galaxolide)

Procedure:

- Stock Preparation: Prepare a 10% (w/w) stock solution of **2-Cyclopentylcyclopentanone** in ethanol. This allows for more precise and manageable additions.
- Control Preparation: Dispense 10g of the simple fragrance base into a glass beaker. This is your Control sample.
- Test Sample Preparation: Dispense 10g of the fragrance base into a separate beaker. Add 0.5g (representing ~5% of the new composition) of the 10% stock solution. Mix thoroughly.
- Initial Evaluation (T=0): Dip a smelling strip into the Control and another into the Test sample. Label them. Allow the ethanol to flash off for 10-15 seconds.
- Comparative Assessment: Smell both strips side-by-side. Record your initial impressions. Note the "lift," "freshness," or any floral/fruity modifications the **2-Cyclopentylcyclopentanone** imparts.
- Timed Evaluation: Place the strips on a strip holder. Evaluate them again at T=15 min, T=1 hour, and T=4 hours. Document how the character of the Test sample evolves compared to the Control. This assesses its tenacity and role in the fragrance dry-down.

Protocol 4.2: Performance and Stability in a Cream Emulsion

Objective: To determine the maximum acceptable concentration of **2-Cyclopentylcyclopentanone** in a representative o/w cream base without compromising physical stability.

Methodology Rationale: Fragrances can destabilize emulsions.[\[14\]](#) This protocol uses an accelerated aging process (elevated temperature) to predict long-term shelf stability.[\[15\]](#)[\[16\]](#) Monitoring key physical parameters (viscosity, pH, appearance) provides quantitative and qualitative data on the impact of the fragrance load.

Materials:

- Unscented o/w cream base
- **2-Cyclopentylcyclopentanone**
- Laboratory Mixer (e.g., overhead stirrer with propeller blade)
- pH meter, Viscometer (e.g., Brookfield type)
- Stability ovens/incubators set to 40°C and 50°C
- Control sample storage at Room Temperature (RT, ~25°C)
- Identical glass jars for packaging

Procedure:

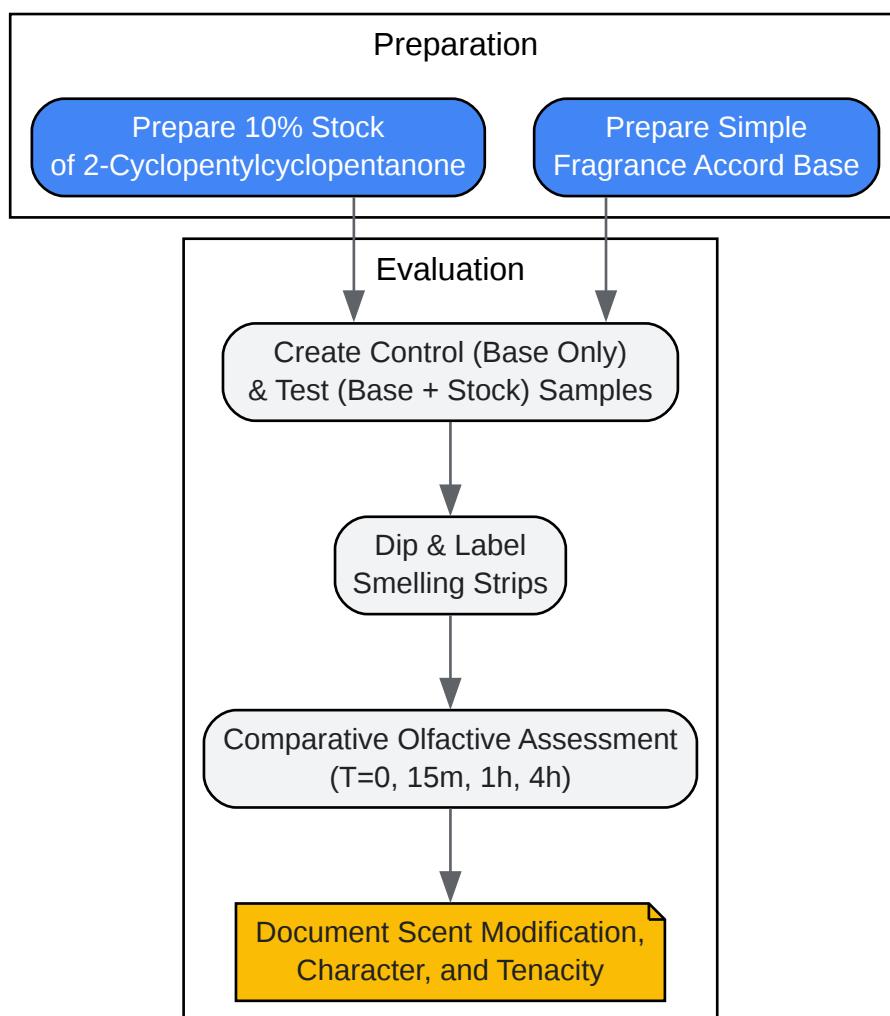
- Sample Preparation:
 - Label four jars: Control, 0.2%, 0.5%, 1.0%.
 - Weigh 100g of the cream base into each of three separate beakers. The Control jar will contain the unfragranced base.
 - While mixing the base at a low speed (to avoid aeration), add the corresponding amount of **2-Cyclopentylcyclopentanone**: 0.2g for the 0.2% sample, 0.5g for 0.5%, and 1.0g for 1.0%.

- Mix each sample for 10 minutes to ensure homogeneity.
- Initial Analysis (T=0):
 - For each of the four batches (Control, 0.2%, 0.5%, 1.0%), measure and record the initial pH, viscosity, and visual appearance (color, texture, signs of separation).
 - Package a portion of each batch into labeled jars for each storage condition (RT, 40°C, 50°C).
- Stability Monitoring:
 - Place the samples in their respective storage conditions.
 - At specified intervals (Week 1, Week 2, Week 4, Week 8), remove the samples from the ovens and allow them to equilibrate to room temperature for 24 hours.
 - Conduct the full analysis (pH, viscosity, visual/olfactive assessment) on all samples, including the RT control.
- Data Analysis & Interpretation:
 - Summarize the data in a table (see below).
 - Definition of Failure: A sample is considered unstable if there is a >20% change in viscosity compared to the Control at the same time point, a significant pH drift, or any visible signs of phase separation, discoloration, or malodor.
 - The highest concentration that shows no signs of failure after 8 weeks at 40°C is considered the maximum stable use level for this base. The 50°C data provides stress-test information.

Table 2: Example Stability Data Summary (Week 4)

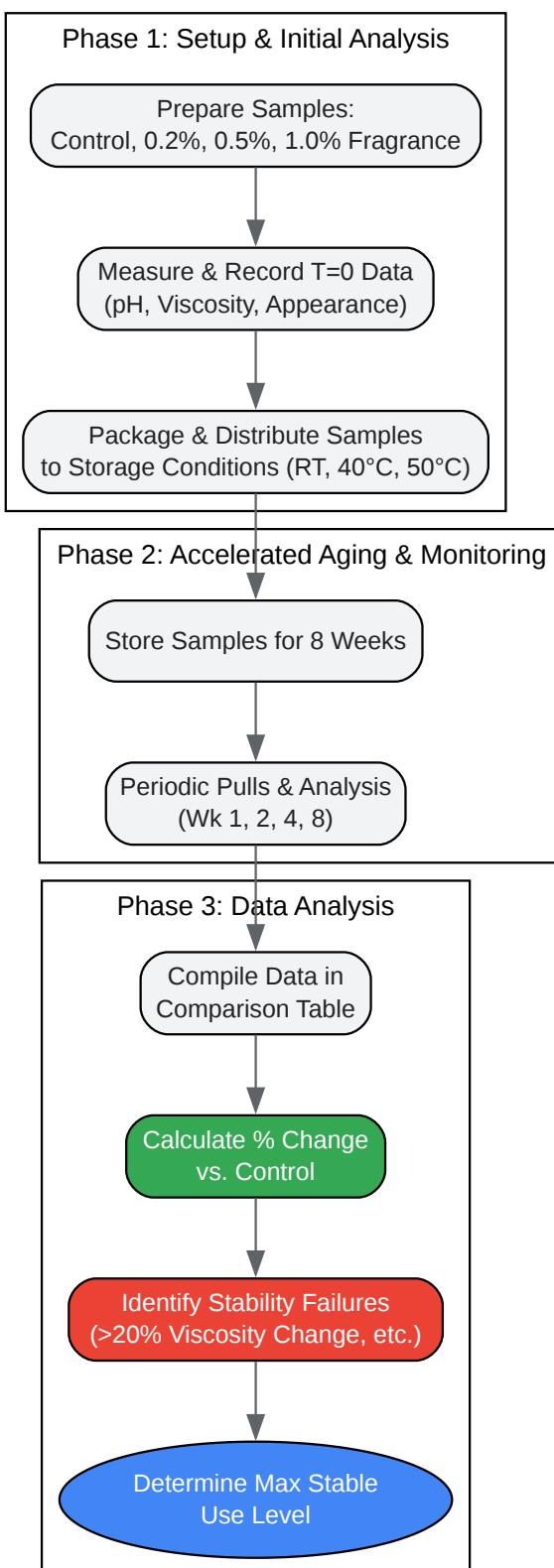
Sample	Condition	Viscosity (cP)	% Change vs. Control	pH	Appearance	Odor
Control	RT	10,500	N/A	6.5	Homogeneous	Base Odor
Control	40°C	10,200	N/A	6.4	Homogeneous	Base Odor
0.5% Frag.	RT	10,450	-0.5%	6.5	Homogeneous	Target Scent
0.5% Frag.	40°C	9,900	-2.9%	6.4	Homogeneous	Target Scent
1.0% Frag.	RT	9,800	-6.7%	6.5	Homogeneous	Target Scent

| 1.0% Frag. | 40°C | 7,500 | -26.5% | 6.3 | Slight Thinning | Target Scent |


Quality Control & Analytical Validation

To ensure batch-to-batch consistency and validate the identity of the raw material, Gas Chromatography-Mass Spectrometry (GC-MS) is the industry-standard technique.[17][18][19]

- Raw Material QC: A GC-MS analysis of the incoming **2-Cyclopentylcyclopentanone** should be performed to confirm its purity (>98.0% is typical) and verify its identity against a known standard spectrum.[20]
- Finished Product Analysis: For complex formulations, headspace GC-MS can be used to analyze the volatile profile of the final product.[16][21][22] This is useful for troubleshooting off-odors that may develop during stability testing or for confirming that the fragrance profile in the product matches the intended design.


Workflow Visualizations

The following diagrams illustrate the logical flow of the key protocols described in this guide.

[Click to download full resolution via product page](#)

Caption: Workflow for Olfactive Evaluation of an Aroma Chemical.

[Click to download full resolution via product page](#)

Caption: Protocol for Emulsion Stability and Fragrance Compatibility Testing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. EP0016650A2 - 2-Cyclopentyl-cyclopentanone, fragrance or flavouring compositions containing it and their use - Google Patents [patents.google.com]
- 2. 2-Cyclopentylcyclopentanone | C10H16O | CID 21003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. 2-cyclopentyl cyclopentanone, 4884-24-6 [thegoodsentscompany.com]
- 5. 2-pentyl cyclopentanone, 4819-67-4 [thegoodsentscompany.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. chemos.de [chemos.de]
- 8. IFRA standards in cosmetics [taobe.consulting]
- 9. Handcrafted Soap and Cosmetic Guild [soapguild.org]
- 10. dataessence.com [dataessence.com]
- 11. Ifra Standards [relumee.ee]
- 12. chemiacorp.com [chemiacorp.com]
- 13. researchgate.net [researchgate.net]
- 14. microtrac.com [microtrac.com]
- 15. iltusa.com [iltusa.com]
- 16. fastercapital.com [fastercapital.com]
- 17. aromaverse.pro [aromaverse.pro]
- 18. shimadzu.com [shimadzu.com]
- 19. Unraveling the Scent: How Perfume Makers Use GC/MS Analysis [innovatechlabs.com]
- 20. 2-Cyclopentylcyclopentanone | 4884-24-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 21. pubs.acs.org [pubs.acs.org]
- 22. [gcms.cz](https://www.gcms.cz) [gcms.cz]
- To cite this document: BenchChem. [Application Notes & Protocols: Strategic Use of 2-Cyclopentylcyclopentanone in Fragrance Formulations]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1220294#using-2-cyclopentylcyclopentanone-as-a-fragrance-ingredient-in-formulations>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com